molecular formula C10H18N2O B2571304 [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone CAS No. 1807941-30-5

[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone

Cat. No.: B2571304
CAS No.: 1807941-30-5
M. Wt: 182.267
InChI Key: SAEUPIMIRKHBCD-DTWKUNHWSA-N
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Description

[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone: is a compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its unique structure and properties, which make it a valuable subject of study for various applications.

Mechanism of Action

Target of Action

The primary target of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is the enzyme Glutathione Peroxidase 4 (GPX4) . GPX4 plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .

Mode of Action

This compound acts as an inhibitor of GPX4 . By inhibiting GPX4, it reduces the expression of GPX4 protein, leading to an increase in the levels of lipid reactive oxygen species (ROS) to toxic levels . This results in the induction of a type of cell death known as ferroptosis .

Biochemical Pathways

The compound affects the ferroptosis pathway, a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides . It is induced by the inactivation of GPX4, which leads to the accumulation of lipid ROS . The compound also increases the expression of p62 and Nrf2 and inactivates Keap1 , further promoting ferroptosis.

Pharmacokinetics

It is known that the compound’s toxicity and pharmacokinetic properties limit its clinical application . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to significant changes at the molecular and cellular levels, including damage to cell membranes and other structures due to oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of iron is a prerequisite for the induction of ferroptosis . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone typically involves several steps, starting from readily available starting materials. One common method involves the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride, which is then converted into the desired compound through a series of chemical reactions . The reaction conditions often include the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions: [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Uniqueness: [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is unique due to its specific stereochemistry and functional groups, which confer distinct properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(1S,3R)-3-aminocyclopentyl]-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEUPIMIRKHBCD-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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